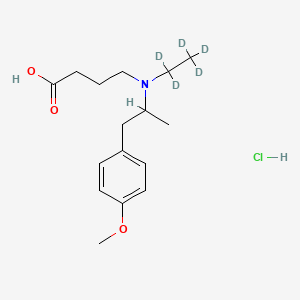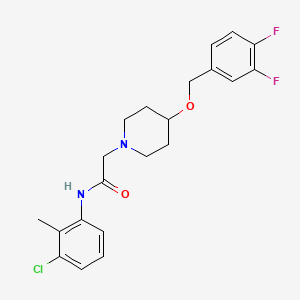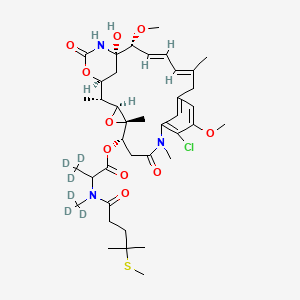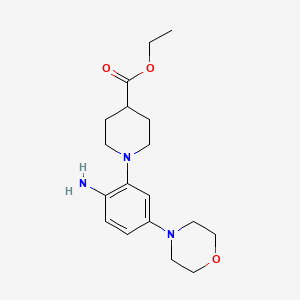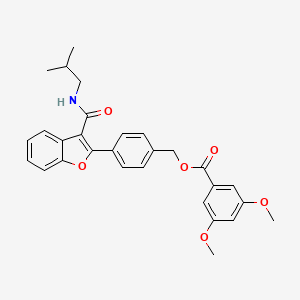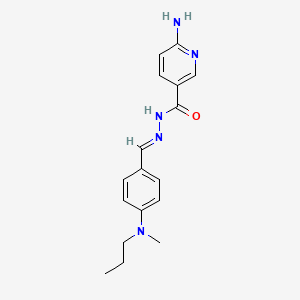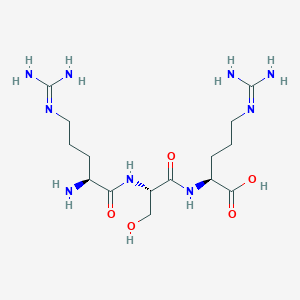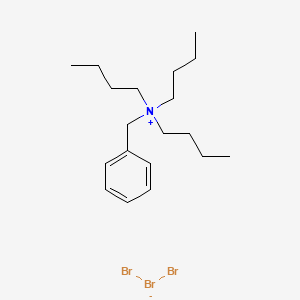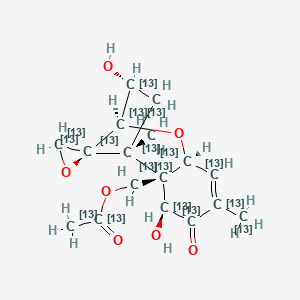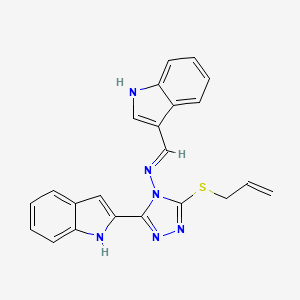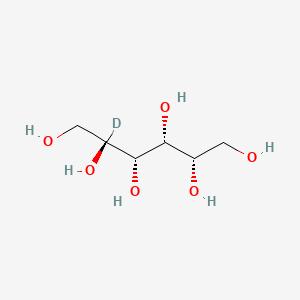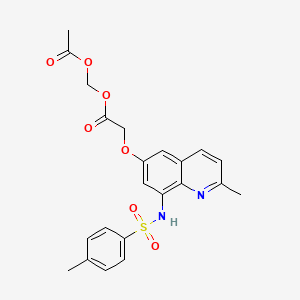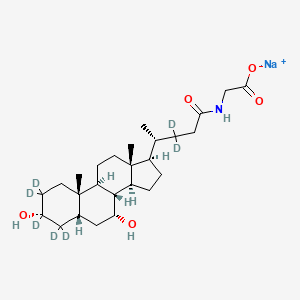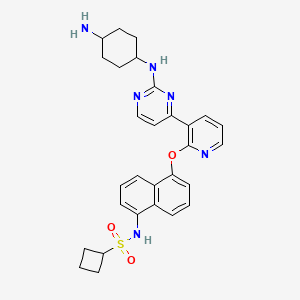
IRE1|A kinase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRE1|A kinase-IN-3 is a compound that targets the inositol-requiring enzyme 1 (IRE1), a key player in the unfolded protein response (UPR). IRE1 is a type I transmembrane protein with both kinase and endoribonuclease activities, playing a crucial role in cellular stress responses, particularly in the endoplasmic reticulum (ER) stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
IRE1|A kinase-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
IRE1|A kinase-IN-3 has numerous scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving IRE1.
Biology: Helps in understanding the role of IRE1 in cellular stress responses and its impact on cell fate decisions.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by ER stress, such as cancer, neurodegenerative diseases, and metabolic disorders
Mechanism of Action
IRE1|A kinase-IN-3 exerts its effects by inhibiting the kinase activity of IRE1, thereby modulating the UPR signaling pathway. This inhibition affects the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of mRNAs, ultimately influencing cell survival and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
STF-083010: Another IRE1 inhibitor that blocks endonuclease activity without affecting kinase activity.
4μ8C: Inhibits IRE1 endonuclease activity and is used in research to study UPR signaling.
Uniqueness
IRE1|A kinase-IN-3 is unique in its ability to specifically target the kinase activity of IRE1, providing a distinct mechanism of action compared to other inhibitors that may target different aspects of IRE1’s function .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of IRE1 in cellular stress responses and potential therapeutic applications. Its unique mechanism of action and diverse applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C29H32N6O3S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
N-[5-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclobutanesulfonamide |
InChI |
InChI=1S/C29H32N6O3S/c30-19-12-14-20(15-13-19)33-29-32-18-16-25(34-29)24-9-4-17-31-28(24)38-27-11-3-7-22-23(27)8-2-10-26(22)35-39(36,37)21-5-1-6-21/h2-4,7-11,16-21,35H,1,5-6,12-15,30H2,(H,32,33,34) |
InChI Key |
QUZIUZXSSZJHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCC(CC6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


